methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-3-6-8(13-5)4-7(10-6)9(11)12-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMHLPYIHMAHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362943 | |
| Record name | methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155445-28-6 | |
| Record name | methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves a two-step process. The first step is the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate, which leads to the formation of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate . This intermediate compound is then used as a starting material for further reactions to produce this compound
Chemical Reactions Analysis
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and other aldehydes . For example, the reaction with hydroxylamine hydrochloride and sodium hydroxide in a mixture of ethanol and water produces derivatives such as furo[3,2-b]pyrrole-2-aldoxime . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of furo[3,2-b]pyrrole compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, potentially reducing oxidative stress and inflammation associated with conditions like Alzheimer's disease .
Materials Science
Organic Electronics
this compound is being explored as a material for organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films enhances its applicability in these technologies .
Polymer Synthesis
The compound can serve as a building block in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can modify mechanical and thermal properties, making it useful in creating advanced materials for various industrial applications .
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, this compound has been utilized as a standard reference material in chromatographic techniques. Its distinct chemical structure allows for effective separation and identification in complex mixtures, aiding in the development of sensitive analytical methods for detecting trace amounts of substances in environmental samples .
Spectroscopic Studies
The compound has also been employed in spectroscopic studies to understand its electronic transitions and molecular interactions. Techniques such as UV-Vis spectroscopy and NMR have provided insights into the compound's behavior under various conditions, contributing to the broader understanding of furo[3,2-b]pyrrole derivatives .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Potential of Furo[3,2-b]pyrrole Derivatives | To evaluate the cytotoxic effects on cancer cell lines | Significant cytotoxicity observed in breast and lung cancer cells; potential mechanism involves enzyme inhibition |
| Neuroprotective Mechanisms of Furo[3,2-b]pyrroles | To assess neuroprotective effects in neuronal cultures | Reduction in oxidative stress markers; potential application in Alzheimer's treatment |
| Development of Organic Photovoltaics Using Furo Compounds | To investigate the use of furo compounds in OPV devices | Enhanced efficiency observed with furo-based materials compared to traditional polymers |
Mechanism of Action
The mechanism of action of methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that compounds in this class can bind to multiple receptors and exhibit various biological activities . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Heteroatom Effects: Replacing oxygen with sulfur (e.g., thieno[3,2-b]pyrrole analogs) increases molecular weight and alters electronic properties. Thieno derivatives exhibit enhanced π-conjugation, making them suitable for organic semiconductors .
- Substituent Impact: Bromine at C-2 (e.g., ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate) facilitates cross-coupling reactions, while formyl groups enable Knoevenagel condensations .
Key Observations :
- Thieno derivatives often require multistep syntheses and specialized catalysts (e.g., Stille coupling), whereas furopyrroles can be synthesized via simpler cyclization routes .
- Triazine derivatives derived from methyl furopyrrole carboxylates exhibit moderate yields due to prolonged heating requirements .
Key Observations :
- Furopyrrole-based triazinones show broad-spectrum antibacterial activity, comparable to sulfonamides but with higher MIC values .
Physicochemical Properties
Table 4: Spectral and Stability Data
Key Observations :
- Thieno derivatives exhibit redshifted UV absorption due to extended conjugation, aligning with their use in optoelectronics .
- Triazinones degrade under acidic conditions, necessitating neutral pH during storage .
Biological Activity
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a fused ring system that incorporates both furan and pyrrole moieties. Its molecular formula is , with a molecular weight of approximately 217.23 g/mol. The presence of the carboxylate group enhances its reactivity and potential biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of furo[3,2-b]pyrrole compounds exhibit notable antimicrobial properties. For instance, studies have shown that this compound and its analogs can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds have been documented, demonstrating their effectiveness against pathogens such as Micrococcus luteus.
| Compound | MIC (mM) | Bacterial Strain |
|---|---|---|
| 5a | 0.1 | Micrococcus luteus |
| 6a | >20.48 | Micrococcus luteus |
| 8b | <10 | Escherichia coli |
The mechanism behind this antimicrobial activity is believed to involve the occupation of receptor sites or enzyme inhibition, facilitated by hydrogen bonding interactions due to the furan ring structure .
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. Studies have demonstrated that certain derivatives can inhibit key inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation. The compound's ability to modulate signaling pathways involved in inflammation contributes to its pharmacological profile .
3. Analgesic Properties
The analgesic potential of furo[3,2-b]pyrrole derivatives has been explored in various studies. These compounds have shown promise in alleviating pain through mechanisms that may involve the inhibition of specific pain pathways or receptors .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of this compound against several bacterial strains, revealing significant activity with low MIC values for certain derivatives.
- Anti-inflammatory Mechanism Exploration : Another study focused on elucidating the mechanism by which these compounds exert their anti-inflammatory effects, identifying specific molecular targets involved in inflammatory responses.
Q & A
Q. What are the standard synthetic routes for methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate, and how do reaction conditions influence yield?
Methodological Answer : The compound is typically synthesized via formylation or substitution reactions starting from methyl 4H-furo[3,2-b]pyrrole-5-carboxylate (1a). Phase transfer catalysis and Vilsmeier conditions are commonly employed. For example, direct substitution of the sodium salt of 1a in DMF yields methyl 6-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate (1d) with improved efficiency . Reaction conditions such as solvent choice (e.g., toluene vs. DMF) and catalysts (e.g., potassium acetate) significantly impact yields. For instance, microwave irradiation reduces reaction time from hours to minutes while maintaining comparable yields (74% for 5c ) .
Q. How is NMR spectroscopy utilized to confirm the structure of this compound and its derivatives?
Methodological Answer : 1H and 13C NMR are critical for structural validation. Key signals include:
- A singlet at δ 8.83 ppm for the H-12 proton in N-acetyl derivatives .
- Methyl protons of acetyl groups at δ 3.31 ppm .
- Carbonyl carbons at 178.9–162.7 ppm in 13C NMR .
For derivatives like 5c (methyl 4-benzyl-2-(4-oxo-2-thioxoimidazolidin-5-ylidene)methylfuro[3,2-b]pyrrole-5-carboxylate), aromatic protons appear as multiplets at δ 7.27–7.33 ppm . Discrepancies in calculated vs. observed elemental analysis (e.g., 59.83% C vs. 59.92% C) should be cross-checked to validate purity .
Advanced Research Questions
Q. How does microwave irradiation optimize the synthesis of this compound derivatives?
Methodological Answer : Microwave-assisted synthesis accelerates reactions by enhancing molecular collisions. For example:
- 4a (methyl 2-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl-4H-furo[3,2-b]pyrrole-5-carboxylate) is synthesized in comparable yields (74%) but 10x faster under microwave conditions vs. conventional heating .
- Optimization parameters include power (300–600 W), solvent (acetic acid or toluene/DMF mixtures), and temperature (80–120°C) .
Q. What strategies resolve contradictory spectroscopic data in substituted derivatives (e.g., conflicting NOE or coupling constants)?
Methodological Answer :
- Variable substituent analysis : Compare substituent effects on chemical shifts. For example, benzyl groups in 5c downfield-shift aromatic protons due to electron-withdrawing effects .
- 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous signals. For 1d , HMBC can confirm connectivity between methoxymethyl and the furan ring .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in thieno[3,2-b]pyrrole derivatives .
Q. What methods are employed to synthesize bioactive derivatives (e.g., TGR5 agonists), and how is their activity evaluated?
Methodological Answer :
- Nucleophilic substitution : Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate reacts with 4-chlorobenzyl bromide under NaH to form intermediates for TGR5 agonists .
- Biological assays : Derivatives are screened for receptor binding (e.g., cAMP assays for TGR5 activation) . For rhodanine derivatives (4a–4d ), antimicrobial activity is tested via MIC assays .
Key Research Gaps
- Regioselectivity in substitution : Conflicting results in formylation positions (2- vs. 6-substitution) require DFT studies .
- Biological mechanism : Limited data on how furan-pyrrole hybrids interact with targets like TGR5 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
